

Invopressin: Core Chemical & Biological Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

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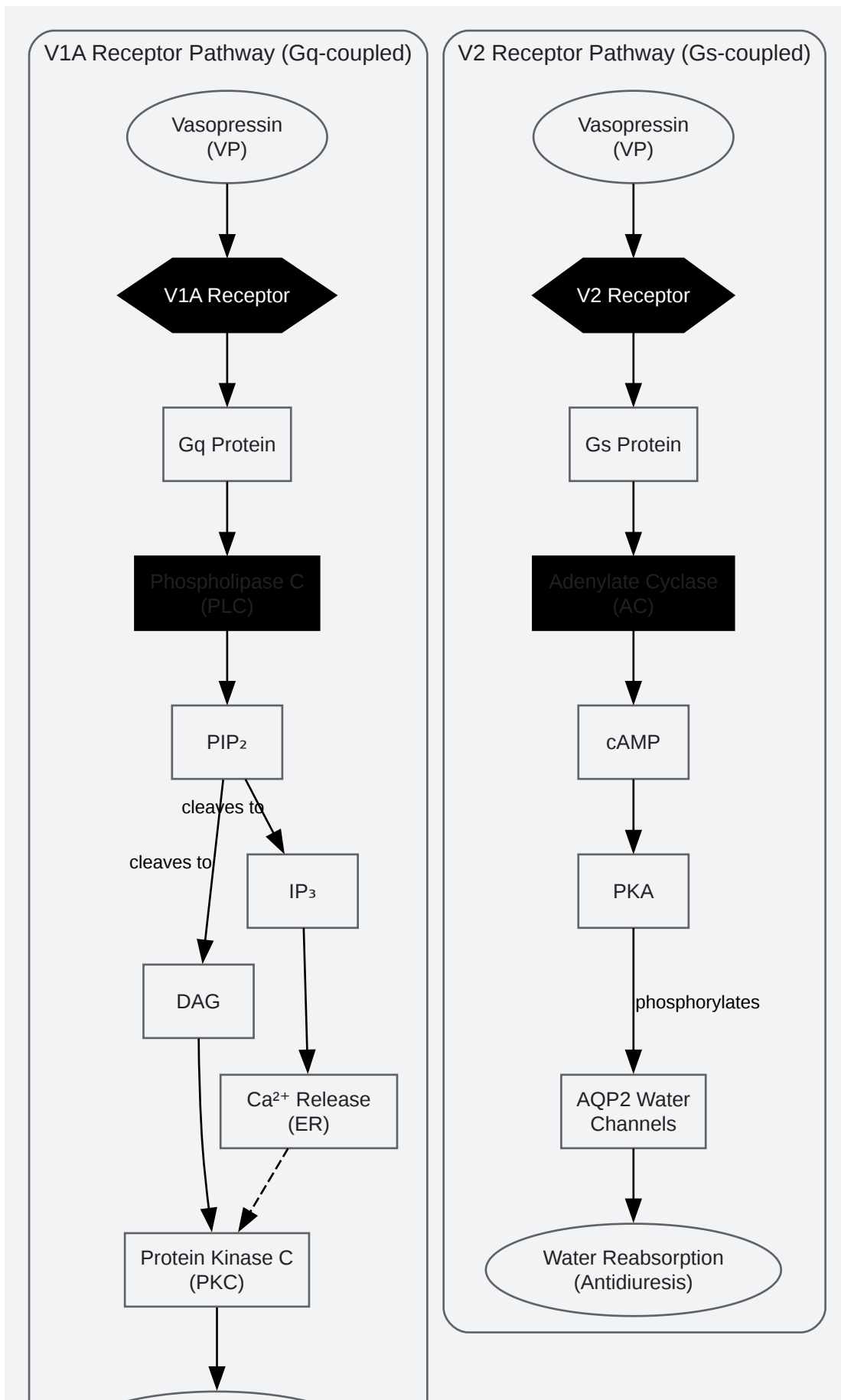
The table below summarizes the key available information on **Invopressin**, a vasopressin receptor ligand.

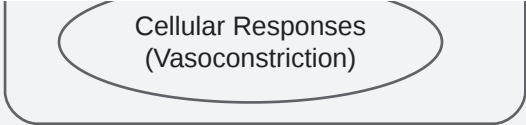
Property	Description
Biological Activity	Vasopressin V1A receptor partial agonist [1]
EC50 (Potency)	1.0 nM [1]
CAS Number	1488411-60-4 [1]
Molecular Formula	$C_{110}H_{161}N_{31}O_{27}S_2$ [1]
Molecular Weight	2413.78 g/mol [1]
Storage Conditions	Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]
Primary Research Use	For research use only; not for human consumption [1]

Vasopressin Receptor Signaling Pathways

While specific data on **Invopressin**'s pathway is limited, it targets the V1A receptor [1]. Vasopressin receptors are G-protein coupled receptors (GPCRs) with distinct signaling cascades [2] [3]. The diagram

below illustrates the core pathways of the V1A and V2 receptors, which provide context for **Invopressin's** action.





Cellular Responses
(Vasoconstriction)

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Vasopressin receptor signaling: V1A activates calcium-dependent pathways; V2 regulates water balance via cAMP [2] [4] [5].

As a **V1A receptor partial agonist**, **Invopressin** would primarily signal through the **Gq/11 protein pathway** (left), leading to calcium mobilization and protein kinase C (PKC) activation [2] [3] [5]. This is distinct from the V2 receptor pathway (right) which is responsible for water reabsorption in the kidneys [2] [6].

Research Context and Further Directions

The available data is insufficient to provide the detailed experimental protocols you requested. Based on general research practices for receptor ligands, your investigation could focus on:

- **Mechanism of Action:** Confirming its partial agonist profile (e.g., lower efficacy than a full agonist) and determining its binding affinity (Kd) for the V1A receptor.
- **Functional Assays:** Utilizing calcium flux assays or IP3 accumulation assays in cells expressing the recombinant V1A receptor to quantify its functional activity [2] [5].
- **Therapeutic Exploration:** Given the role of V1A receptors in vasoconstriction, blood pressure regulation, and social behaviors [2] [3], research may explore its potential in related conditions.

To proceed, I suggest you:

- **Contact Suppliers Directly:** Reach out to specialized biotech vendors like **AbMole** (the supplier in the search results) for detailed product information, including possible technical notes or application data [1].
- **Consult Scientific Literature:** Perform a deep search on platforms like **PubMed** and **Google Scholar** using the CAS number (1488411-60-4) and "**Invopressin**" as keywords to locate primary research articles.

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References

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6. Vasopressin [en.wikipedia.org]

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